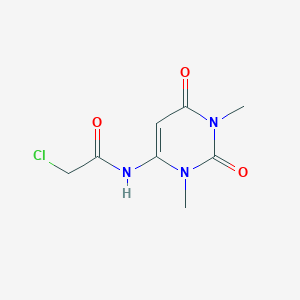

2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide is a chemical compound with the molecular formula C9H12ClN3O3 and a molecular weight of 245.66 g/mol . This compound is part of the pyrimidine family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide typically involves the reaction of 1,3-dimethylbarbituric acid with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like ethanol under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like primary or secondary amines, thiols, and alcohols can be used under mild to moderate heating conditions.

Major Products Formed

Nucleophilic substitution: The major products are the corresponding substituted amides or thioamides.

Hydrolysis: The major products are the corresponding carboxylic acids and amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily recognized for its potential as a pharmaceutical agent. Its structural features suggest that it may exhibit significant biological activity against various pathogens.

Antiparasitic Activity

Recent studies have highlighted the compound's broad-spectrum antiparasitic activity. In high-throughput screening programs targeting Trypanosoma brucei, Leishmania infantum, and Mycobacterium tuberculosis, compounds with similar scaffolds demonstrated low micromolar activity and minimal toxicity . The innovative scaffold of 2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide positions it as a promising candidate for further development into antiparasitic drugs.

Pharmacological Applications

The pharmacological profile of this compound suggests potential applications in treating various conditions beyond parasitic infections.

Antitumor Activity

Research indicates that derivatives of similar pyrimidine-based compounds have shown promise in antitumor activities. The ability to inhibit tumor cell proliferation and induce apoptosis makes this class of compounds worthy of exploration in cancer therapy .

Neuroprotective Effects

Emerging evidence suggests that compounds with similar structures may possess neuroprotective properties. They could be beneficial in conditions like neurodegeneration by modulating purinergic signaling pathways . This aspect opens avenues for research into treatments for diseases such as Alzheimer's and Parkinson's.

Biochemical Applications

The compound's biochemical applications are largely tied to its interactions at the molecular level.

Enzyme Inhibition

Pyrimidine derivatives are known to act as enzyme inhibitors in various biological pathways. The specific interactions of this compound with target enzymes could be explored further to understand its mechanism of action and therapeutic potential .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of compounds related to this compound.

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

N-(2,6-Dimethylphenyl)chloroacetamide: This compound is structurally similar but has different substituents on the aromatic ring, leading to distinct chemical and biological properties.

2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another related compound with a different heterocyclic core, used primarily as a peptide coupling agent.

Uniqueness

2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry .

Actividad Biológica

2-Chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₉H₁₂ClN₃O₃

- Molecular Weight : 245.66 g/mol

- CAS Number : 1172696-99-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential as an antioxidant, neuroprotective agent, and its efficacy in inhibiting key enzymes related to neurodegenerative diseases.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example, derivatives of acetamides have been shown to scavenge free radicals effectively and reduce oxidative stress in cellular models. In vitro assays have demonstrated that these compounds can mitigate oxidative damage in various cell lines.

Neuroprotective Effects

In studies involving animal models, the compound has been evaluated for its neuroprotective effects against oxidative stress-induced damage. It has shown promise in restoring neurotransmitter levels and improving behavioral outcomes in models of gamma radiation exposure .

The proposed mechanisms through which this compound exerts its biological effects include:

- Acetylcholinesterase (AChE) Inhibition : The compound may inhibit AChE activity, which is crucial in the management of neurodegenerative diseases like Alzheimer's disease. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

- Oxidative Stress Reduction : By acting as an antioxidant, it helps maintain cellular redox balance and protects against damage caused by reactive oxygen species (ROS).

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Significant reduction of ROS in cell cultures | |

| Neuroprotection | Improved behavioral tests post-radiation | |

| AChE Inhibition | Enhanced acetylcholine levels |

Case Studies

- In Vitro Studies : A study screened various derivatives for their AChE inhibitory activity using in vitro assays. The results indicated that compounds similar to this compound exhibited significant inhibition of AChE activity.

- In Vivo Studies : Animal models treated with the compound showed a notable decrease in oxidative stress markers and improvements in cognitive function post-exposure to neurotoxic agents .

Propiedades

IUPAC Name |

2-chloro-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O3/c1-11-5(10-6(13)4-9)3-7(14)12(2)8(11)15/h3H,4H2,1-2H3,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSZMICYINCVMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.